molecular formula C17H17BBrNO2 B12519583 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide CAS No. 784146-25-4

1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide

Cat. No.: B12519583
CAS No.: 784146-25-4
M. Wt: 358.0 g/mol
InChI Key: WIKHUCFVJXODRP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties. This compound features a quinolinium core substituted with a boronophenylmethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide involves its interaction with specific molecular targets. The boronophenylmethyl group can form reversible covalent bonds with biomolecules, while the quinolinium core can intercalate with DNA, disrupting its function. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide stands out due to its unique combination of a boronophenylmethyl group and a quinolinium core, which imparts distinct chemical and biological properties.

Properties

CAS No.

784146-25-4

Molecular Formula

C17H17BBrNO2

Molecular Weight

358.0 g/mol

IUPAC Name

[4-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide

InChI

InChI=1S/C17H17BNO2.BrH/c1-13-4-9-17-15(11-13)3-2-10-19(17)12-14-5-7-16(8-6-14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1

InChI Key

WIKHUCFVJXODRP-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.